Desdimethyltamoxifen

Description

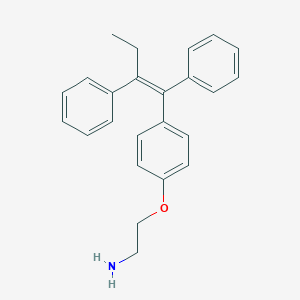

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKBWHDNUSJLW-VHXPQNKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314338 |

Source

|

| Record name | N-Didesmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80234-20-4 |

Source

|

| Record name | N-Didesmethyltamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desdimethyltamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Didesmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Didesmethyl Tamoxifen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desdimethyltamoxifen chemical structure and properties

Topic: The Pharmacochemical Profile of N,N-Desdimethyltamoxifen (Metabolite Z) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the pharmacokinetics of Tamoxifen, N,N-Desdimethyltamoxifen (also known as Didesmethyltamoxifen , Metabolite Z , or Dinortamoxifen ) represents a critical junction in the metabolic cascade. While historically overshadowed by the high-affinity estrogen receptor (ER) ligands 4-hydroxytamoxifen and Endoxifen, Desdimethyltamoxifen has emerged as a vital biomarker for CYP3A4/5 activity and a requisite precursor to Norendoxifen , a potent aromatase inhibitor.

This guide provides a rigorous technical analysis of the molecule’s structural properties, its genesis via cytochrome P450 pathways, and the validated analytical protocols required for its detection in biological matrices.

Chemical Structure and Physicochemical Properties

Desdimethyltamoxifen is the primary amine derivative of the parent drug, resulting from the complete N-demethylation of the ethylamine side chain. Unlike the tertiary amine (Tamoxifen) and secondary amine (N-Desmethyltamoxifen), the primary amine functionality of Desdimethyltamoxifen significantly alters its ionization profile and chromatographic behavior.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | N,N-Desdimethyltamoxifen (Metabolite Z) |

| IUPAC Name | (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethanamine |

| Chemical Formula | C₂₄H₂₅NO |

| Molecular Weight | 343.46 g/mol |

| Monoisotopic Mass | 343.1936 Da |

| Key Functional Group | Primary Amine (-NH₂) |

| LogP (Predicted) | ~5.8 (Highly Lipophilic) |

| pKa (Basic Amine) | ~9.5 |

| Solubility | Low in water; soluble in Methanol, Acetonitrile, DMSO |

Metabolic Genesis and Biotransformation

The formation of Desdimethyltamoxifen is a sequential oxidative process driven primarily by the CYP3A subfamily. It serves as a specific probe for CYP3A4 activity because, unlike 4-hydroxylation (mediated by CYP2D6), the N-demethylation pathway is less susceptible to genetic polymorphism but highly sensitive to drug-drug interactions (e.g., Rifampin induction).

Pathway Mechanics

-

Step 1: Tamoxifen is N-demethylated to N-Desmethyltamoxifen (NDMT) . This is the major metabolic route, accounting for ~92% of primary metabolism.

-

Step 2: NDMT undergoes a second N-demethylation to form N,N-Desdimethyltamoxifen (DDMT) .

-

Step 3 (Activation): DDMT can be hydroxylated to Norendoxifen , which exhibits dual pharmacology (ER antagonism and Aromatase inhibition).

Figure 1: The Tamoxifen N-Demethylation Cascade

Caption: Sequential N-demethylation pathway mediated by CYP3A4/5 leading to the formation of Desdimethyltamoxifen and subsequent activation to Norendoxifen.

Pharmacological Significance

While Desdimethyltamoxifen itself is often categorized as a weak anti-estrogen, its role must be understood in the context of the "aggregate effect" of Tamoxifen therapy.

-

ER Binding Affinity: Desdimethyltamoxifen exhibits <1% of the binding affinity for Estrogen Receptor alpha (ERα) compared to 4-Hydroxytamoxifen or Estradiol. It is essentially pharmacologically latent regarding direct ER blockade.

-

The Norendoxifen Precursor: Its primary therapeutic value lies in its conversion to Norendoxifen. Unlike other metabolites, Norendoxifen has been shown to inhibit aromatase (CYP19A1) with potency comparable to Letrozole in vitro (IC₅₀ ~90 nM), providing a secondary mechanism of action (estrogen deprivation) distinct from the SERM activity of the parent drug [1].

Analytical Protocol: LC-MS/MS Quantification

Accurate quantification of Desdimethyltamoxifen requires distinguishing it from its mono-methylated precursor (NDMT). The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Experimental Design Principles (Self-Validating)

-

Separation: Due to the structural similarity between NDMT and DDMT, chromatographic resolution is critical. A C18 column with a high-pH resistant coating is recommended to maintain peak shape for basic amines.

-

Specificity: The transition to the m/z 44 fragment is specific to the primary amine side chain, distinguishing it from the m/z 58 (secondary amine) and m/z 72 (tertiary amine) fragments common to other metabolites [2].

Workflow Diagram

Caption: Optimized bioanalytical workflow for the extraction and quantification of polar Tamoxifen metabolites.

Instrument Parameters

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 95% B over 5 minutes.

Table 2: MRM Transitions for Specificity

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin of Fragment |

| N,N-Desdimethyltamoxifen | 344.2 | 44.1 | 25 | Primary amine side chain (-CH₂-NH₂) |

| N-Desmethyltamoxifen | 358.2 | 58.1 | 22 | Secondary amine side chain |

| Tamoxifen | 372.2 | 72.1 | 20 | Tertiary amine side chain |

Note: The m/z 44 product ion is the definitive spectral signature for the didesmethyl metabolite, corresponding to the ethenamine fragment.

Synthetic Route for Standards

For research requiring high-purity standards (e.g., for generating calibration curves), the synthesis of N,N-desdimethyltamoxifen is typically achieved via the McMurry coupling reaction, followed by side-chain modification.

-

Precursor Assembly: Reaction of 4-hydroxybenzophenone with a halo-ethane derivative.

-

Side Chain Amination: The primary amine is often introduced via the Gabriel synthesis (using potassium phthalimide) followed by hydrazine deprotection to yield the free amine.

-

Salt Formation: The base is converted to the Hydrochloride (HCl) salt to improve stability and water solubility for biological assays [3].

References

-

Lu, W.J., et al. (2012). "Norendoxifen, a distinct active metabolite of tamoxifen, is a potent aromatase inhibitor." Breast Cancer Research and Treatment.

-

Teunissen, S.F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.

-

Gamboa da Costa, G., et al. (2000). "Synthesis and investigation of alpha-hydroxy-N,N-didesmethyltamoxifen as a proximate carcinogen." Chemical Research in Toxicology.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Technical Guide: Biotransformation of N-Desmethyltamoxifen to Desdimethyltamoxifen

The following technical guide details the biotransformation of N-desmethyltamoxifen to desdimethyltamoxifen (also known as N,N-didesmethyltamoxifen).

Executive Summary

The metabolism of Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), is a multi-step process critical for its therapeutic efficacy.[1][2] While the formation of Endoxifen (4-hydroxy-N-desmethyltamoxifen) is often the primary focus due to its high potency, the sequential N-demethylation pathway plays a vital pharmacokinetic role.

This guide focuses specifically on the conversion of N-desmethyltamoxifen (NDM) to Desdimethyltamoxifen (DDM) . This reaction represents the removal of the second methyl group from the ethylamine side chain.[3] DDM (N,N-didesmethyltamoxifen) is not merely an elimination product; it serves as the direct precursor to Norendoxifen , a pharmacologically active metabolite, and has been identified as a potential mechanism-based inhibitor of CYP3A4.

Mechanistic Enzymology

Enzyme Identification

The conversion of NDM to DDM is an oxidative N-demethylation reaction. Unlike the 4-hydroxylation pathway (which is heavily CYP2D6-dependent), this sequential demethylation is catalyzed primarily by the CYP3A subfamily .

-

Secondary Catalyst: CYP3A5[3]

-

Minor Contributions: CYP1A2, CYP2C19 (negligible in vivo relative to 3A4).

Chemical Mechanism

The reaction follows the canonical Cytochrome P450 radical abstraction mechanism.[3]

-

Substrate Binding: NDM binds to the active site of CYP3A4.[3]

-

Hydrogen Abstraction: The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen atom from the remaining N-methyl group of NDM.

-

Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.[3]

-

Carbinolamine Intermediate: An unstable carbinolamine (N-hydroxymethyl) intermediate is formed.

-

Collapse: The intermediate spontaneously collapses, releasing formaldehyde (HCHO) and the primary amine, Desdimethyltamoxifen (DDM).

Pathway Visualization

The following diagram illustrates the position of DDM within the broader Tamoxifen metabolic network.

Figure 1: Metabolic pathway highlighting the formation of Desdimethyltamoxifen (DDM) from N-Desmethyltamoxifen (NDM).

Quantitative Kinetics

Understanding the kinetics of this specific step is crucial for modeling drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors/inducers.

Kinetic Parameters (Recombinant CYP3A4)

The following data represents the specific conversion of NDM → DDM using expressed CYP3A4 enzymes.

| Parameter | Value | Unit | Significance |

| 10.5 | µM | Moderate affinity. Indicates this pathway is relevant at therapeutic concentrations.[3] | |

| 0.061 | pmol/pmol P450/min | Lower turnover rate compared to the initial Tamoxifen → NDM step.[3] | |

| 7.6 × 10⁻³ | µl/min/pmol P450 | Intrinsic clearance of the secondary demethylation step.[3] |

Data Source: Derived from in vitro incubation studies with human liver microsomes and recombinant enzymes [1].

Relative Abundance

In patients on chronic therapy (20 mg/day):

-

NDM: Steady-state levels are typically 2-3x higher than parent Tamoxifen.

-

DDM: Present at approximately 20-40% of the concentration of parent Tamoxifen.

-

Implication: While DDM is a secondary metabolite, its accumulation is significant enough to warrant monitoring, especially given its potential to inhibit CYP3A4 (autoinhibition).

Experimental Methodologies

In Vitro Incubation Protocol

To study the formation of DDM, researchers should isolate the NDM → DDM step using N-desmethyltamoxifen as the starting substrate.

Reagents:

-

Substrate: N-desmethyltamoxifen (purity >98%).

-

Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) with P450 Oxidoreductase (POR) and Cytochrome b5.[3]

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Pre-incubation: Mix Buffer, Enzyme (20-50 pmol P450/mL), and Substrate (range 1–100 µM) at 37°C for 5 minutes.

-

Initiation: Add NADPH generating system to start the reaction.

-

Incubation: Incubate at 37°C with shaking.

-

Timepoint: 10–30 minutes (must be within the linear range of product formation).

-

-

Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., DDM-d5 or Propranolol). Ratio 1:3 (Sample:ACN).

-

Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Supernatant is ready for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Detection of DDM requires differentiation from NDM and Tamoxifen based on mass and fragmentation.[3]

-

Instrumentation: Triple Quadrupole Mass Spectrometer (ESI+).[3]

-

Chromatography: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).[3]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[3]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| N-Desmethyltamoxifen (NDM) | 358.2 [M+H]+ | 58.1 | Loss of side chain (-CH2-CH2-NH-CH3) |

| Desdimethyltamoxifen (DDM) | 344.2 [M+H]+ | 44.1 | Characteristic of primary amine side chain (-CH2-CH2-NH2) |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for isolating and quantifying DDM formation.

Pharmacological Implications[2]

Precursor to Active Metabolites

DDM is the immediate precursor to Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen). Norendoxifen is formed via the CYP2D6-mediated 4-hydroxylation of DDM.[5] Norendoxifen has high affinity for the Estrogen Receptor (ER) and contributes to the overall anti-estrogenic effect of the drug, particularly in patients with high CYP3A4 activity who generate significant pools of DDM [2].[3]

Mechanism-Based Inhibition (MBI)

Research indicates that DDM may act as a mechanism-based inhibitor of CYP3A4.

-

Mechanism: The primary amine group can be oxidized to a nitroso-alkane intermediate, which forms a Metabolic Intermediate Complex (MIC) with the heme iron of CYP3A4.

-

Clinical Consequence: High levels of DDM could theoretically reduce CYP3A4 activity over time, altering the kinetics of Tamoxifen itself (autoinhibition) or affecting the metabolism of co-administered CYP3A4 substrates [3].[3]

References

-

Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. British Journal of Clinical Pharmacology. Link

-

Tamoxifen Metabolism and Pharmacogenetics. Wikipedia (Summary of metabolic pathways). Link

-

Reversible and irreversible inhibition of CYP3A enzymes by tamoxifen and metabolites. Xenobiotica. Link

-

N,N-Didesmethyltamoxifen. Wikipedia (Chemical Structure & Data). Link

Sources

A Technical Guide to the In Vivo Formation of Desdimethyltamoxifen

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic pathways leading to the formation of Desdimethyltamoxifen (also known as Metabolite Z) in vivo. We will explore the enzymatic machinery responsible for this biotransformation, detail field-proven methodologies for its study, and discuss the broader significance of this metabolite within the complex pharmacokinetic profile of Tamoxifen.

Introduction: The Clinical Context of Tamoxifen Metabolism

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer.[1] It functions as a prodrug, meaning its therapeutic efficacy is heavily reliant on its conversion into active metabolites.[1][2] The biotransformation of tamoxifen is extensive, involving numerous cytochrome P450 (CYP) enzymes and resulting in a diverse array of metabolites, each with varying potencies and clinical relevance.[1][3][4] Understanding the formation of each metabolite, including Desdimethyltamoxifen, is critical for elucidating the complete picture of tamoxifen's action and the significant interindividual variability observed in patient response.[1][5]

The N-Demethylation Pathway: Formation of Desdimethyltamoxifen

The formation of Desdimethyltamoxifen in vivo is a sequential, two-step N-demethylation process. This pathway is quantitatively the most significant route of tamoxifen metabolism.[6][7]

-

Step 1: Tamoxifen to N-desmethyltamoxifen (NDM-tam). The initial and primary metabolic step is the removal of one methyl group from the parent tamoxifen molecule. This reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 enzyme system.[1][4][8][9][10] This conversion of tamoxifen to N-desmethyltamoxifen accounts for the vast majority—approximately 92%—of its initial metabolism.[1][2][4] N-desmethyltamoxifen is the most abundant metabolite found in patient serum.[9][11]

-

Step 2: N-desmethyltamoxifen to N,N-didesmethyltamoxifen. The second demethylation step involves the conversion of N-desmethyltamoxifen to N,N-didesmethyltamoxifen (Desdimethyltamoxifen).[12] This subsequent reaction is also mediated by CYP enzymes, with studies indicating involvement from CYP3A4, CYP2C19, and CYP2D6.[13] Desdimethyltamoxifen is an intermediate in the formation of another active metabolite, norendoxifen (4-hydroxy-N,N-desmethyltamoxifen).[2][12]

The following diagram illustrates this core metabolic sequence in the context of tamoxifen's broader biotransformation.

Methodologies for In Vivo Analysis

Investigating the formation of Desdimethyltamoxifen requires robust experimental design and sensitive bioanalytical techniques. The causality behind these choices is to ensure that the data collected is both accurate and reflective of the true physiological state.

Experimental Protocol: In Vivo Pharmacokinetic Study

A well-controlled in vivo study is fundamental to understanding the time course of metabolite formation. This protocol outlines a standard approach using a rodent model, which is often selected due to established handling procedures and physiological similarities relevant to drug metabolism.

Objective: To determine the plasma concentration-time profile of Tamoxifen, N-desmethyltamoxifen, and Desdimethyltamoxifen following oral administration.

Methodology:

-

Animal Model & Acclimatization:

-

Rationale: Use of a specific strain (e.g., Sprague-Dawley rats or SENCAR mice) ensures consistency and comparability with historical data.[14]

-

Procedure: House animals (n=5 per time point) in controlled conditions (12-hour light/dark cycle, constant temperature/humidity) for at least one week prior to the study to reduce stress-related variables. Provide standard chow and water ad libitum.

-

-

Dosing Preparation & Administration:

-

Rationale: The vehicle (e.g., 0.5% carboxymethylcellulose in water) is chosen to ensure a stable, homogenous suspension of the drug for accurate oral dosing.

-

Procedure: Prepare a suspension of Tamoxifen at a concentration suitable for the target dose (e.g., 20 mg/kg). Administer a single dose to each animal via oral gavage.

-

-

Sample Collection:

-

Rationale: A sparse sampling design, where different groups of animals are used for each time point, minimizes the stress and physiological impact on any single animal. Time points are selected to capture the absorption, distribution, metabolism, and elimination phases.

-

Procedure: Collect blood samples (approx. 250 µL) via a suitable route (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

-

Plasma Preparation and Storage:

-

Rationale: Immediate centrifugation in a refrigerated centrifuge prevents enzymatic degradation of the analytes. Storage at -80°C ensures long-term stability prior to analysis.

-

Procedure: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Transfer the supernatant (plasma) to clearly labeled cryovials and store immediately at -80°C.

-

Bioanalytical Protocol: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its superior sensitivity and specificity.[15][16][17][18]

Objective: To simultaneously quantify Tamoxifen, N-desmethyltamoxifen, and Desdimethyltamoxifen in plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Rationale: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins which interfere with chromatographic analysis. The internal standard (IS), a structurally similar compound not present in the sample (e.g., deuterated tamoxifen), is added to correct for variability during sample processing and analysis.

-

Procedure: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma sample. c. Add 150 µL of ice-cold acetonitrile containing the internal standard. d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Rationale: A reverse-phase C18 column is used to separate the analytes based on their hydrophobicity. A gradient elution (changing ratio of aqueous and organic mobile phases) ensures sharp peaks and efficient separation of the parent drug and its closely related metabolites.

-

Procedure:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions to re-equilibrate.

-

-

-

Mass Spectrometric Detection (MS/MS):

-

Rationale: This is a self-validating detection system. The first mass spectrometer (Q1) isolates the specific mass-to-charge ratio (m/z) of the analyte (the precursor ion). This ion is then fragmented, and the second mass spectrometer (Q3) detects a specific, characteristic fragment ion (the product ion). This precursor-product ion transition is unique to the analyte, providing extremely high selectivity and virtually eliminating false positives.

-

Procedure:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Establish and monitor specific precursor → product ion transitions for Tamoxifen, N-desmethyltamoxifen, Desdimethyltamoxifen, and the Internal Standard.

-

-

The entire analytical workflow is visualized below.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized to facilitate interpretation of the pharmacokinetic profiles.

Table 1: Example Pharmacokinetic Parameters of Tamoxifen and its N-Demethylated Metabolites

| Compound | Tmax (hr) | Cmax (ng/mL) | AUC (0-t) (ng*hr/mL) |

| Tamoxifen | 4.3 | 55 | 8500 |

| N-desmethyltamoxifen | 8.1 | 181 | 21500 |

| Desdimethyltamoxifen | 12.5 | 25 | 3200 |

Note: Data are hypothetical examples derived from typical profiles seen in literature and are for illustrative purposes only. Actual values will vary based on species, dose, and experimental conditions.[11][17]

Interpretation:

-

Sequential Formation: The increasing Tmax (time to reach maximum concentration) from Tamoxifen to N-desmethyltamoxifen and then to Desdimethyltamoxifen is direct evidence of the sequential metabolic pathway.

-

Relative Abundance: The Cmax (maximum concentration) and AUC (Area Under the Curve, a measure of total drug exposure) values demonstrate that N-desmethyltamoxifen is the major circulating metabolite, consistent with N-demethylation being the primary metabolic route.[6][9]

-

Metabolite Clearance: The lower relative abundance of Desdimethyltamoxifen suggests it may be formed more slowly, cleared more rapidly, or further metabolized into other compounds like norendoxifen.

Conclusion

The in vivo formation of Desdimethyltamoxifen is an integral step in the N-demethylation cascade of tamoxifen metabolism. While not one of the primary pharmacologically active metabolites like endoxifen, its formation is a key indicator of CYP3A4, CYP2C19, and CYP2D6 activity and contributes to the overall disposition of the drug.[13] A thorough understanding of its pharmacokinetics, achieved through meticulously designed in vivo studies and highly specific bioanalytical methods like LC-MS/MS, is essential for drug development professionals seeking to characterize the complete metabolic fate of tamoxifen and investigate the sources of inter-patient variability in therapeutic response.

References

-

de Vos, F. Y. F. L., et al. (2021). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Future Oncology. Available at: [Link]

-

PharmGKB. (2021). Tamoxifen Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Tamoxifen Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]

-

Stearns, V., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Hertz, D. L., et al. (2016). Dose-response curves for tamoxifen, N-desmethyltamoxifen, (Z)-4-hydroxytamoxifen, and (Z)-endoxifen. Clinical Cancer Research. Available at: [Link]

-

Wikipedia contributors. (2023). N,N-Didesmethyltamoxifen. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Pathak, D. N., et al. (1996). In Vivo Formation of DNA-adducts in Mouse Skin DNA by Tamoxifen. Cancer Letters. Available at: [Link]

-

Teh, L. K., & Bertilsson, L. (2012). The Impact of CYP2D6 Genotyping on Tamoxifen Treatment. Current Drug Targets. Available at: [Link]

-

Mürdter, T. E., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceuticals. Available at: [Link]

-

Al-Hmaideen, A. A., et al. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models. Pharmaceutics. Available at: [Link]

-

Rood, J. J. M., et al. (2012). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Bioanalysis. Available at: [Link]

-

Najan, A. A., & Chakraborty, A. K. (2025). “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. Frontiers in Health Informatics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Desmethyltamoxifen. PubChem Compound Database. Available at: [Link]

-

Etienne, M. C., et al. (1989). Tamoxifen Metabolism: Pharmacokinetic and in Vitro Study. British Journal of Cancer. Available at: [Link]

-

Macgregor, J. I., & Jordan, V. C. (1998). Major Metabolic Pathways for Tamoxifen. Pharmacological Reviews. Available at: [Link]

-

Madlensky, L., et al. (2012). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide. Journal of Clinical Pharmacology. Available at: [Link]

-

Wikipedia contributors. (2024). Tamoxifen. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Blevins-Primeau, A. S., et al. (2014). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Bioanalysis. Available at: [Link]

-

Whirl-Carrillo, M., et al. (2012). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. Available at: [Link]

-

Lien, E. A., et al. (1989). Distribution of 4-Hydroxy-N-desmethyltamoxifen and Other Tamoxifen Metabolites in Human Biological Fluids during Tamoxifen Treatment. Cancer Research. Available at: [Link]

-

Dickschen, C., et al. (2011). Relationship of CYP2D6 status and toremifene metabolism. Journal of Clinical Oncology. Available at: [Link]

-

Crewe, H. K., et al. (1997). Variable contribution of cytochromes P450 2D6, 2C9 and 3A4 to the 4-hydroxylation of tamoxifen by human liver microsomes. Biochemical Pharmacology. Available at: [Link]

-

Gjerde, J., et al. (2012). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Therapeutic Drug Monitoring. Available at: [Link]

-

Notley, L. M., et al. (2005). Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. British Journal of Clinical Pharmacology. Available at: [Link]

-

de Vries Schultink, A. H. M., et al. (2015). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Review of Clinical Pharmacology. Available at: [Link]

-

Harahap, Y., & Hubbi, M. F. (2024). THE APPLICATION OF BIOANALYTICAL METHOD OF TAMOXIFEN AND ITS ACTIVE METABOLITES FOR THERAPEUTIC DRUG MONITORING IN BREAST CANCER PATIENTS: A REVIEW. Indonesian Journal of Pharmacy. Available at: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Tamoxifen - Wikipedia [en.wikipedia.org]

- 3. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tamoxifen metabolism: pharmacokinetic and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,N-Didesmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 13. Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo formation of DNA-adducts in mouse skin DNA by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. scholar.ui.ac.id [scholar.ui.ac.id]

Desdimethyltamoxifen as a biomarker for tamoxifen metabolism

Technical Guide: N,N-Didesmethyltamoxifen (Metabolite Z) as a Biomarker for Tamoxifen Metabolism

Part 1: Executive Summary

The Molecule: N,N-Didesmethyltamoxifen (also known as Desdimethyltamoxifen or Metabolite Z) is a secondary Phase I metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. It is formed via the sequential N-demethylation of the primary metabolite, N-desmethyltamoxifen (NDM).

Clinical Significance: While historically overshadowed by Endoxifen and 4-Hydroxytamoxifen (4-OHT), N,N-didesmethyltamoxifen serves as a critical biomarker for evaluating the catalytic efficiency of the CYP3A4/5 enzymatic pathway. It functions as a precursor pool for Norendoxifen , a potent aromatase inhibitor. In drug development and Therapeutic Drug Monitoring (TDM), the quantification of this metabolite provides granular insight into the "demethylation cascade" that accounts for >90% of tamoxifen’s primary metabolism.

Technical Scope: This guide details the metabolic positioning, analytical quantification (LC-MS/MS), and clinical interpretation of N,N-didesmethyltamoxifen, distinguishing it from its upstream precursor, N-desmethyltamoxifen.

Part 2: The Metabolic Landscape

Tamoxifen metabolism is a competitive race between hydroxylation (bioactivation) and demethylation (clearance/intermediate formation). N,N-didesmethyltamoxifen represents the endpoint of the oxidative demethylation pathway.

Mechanism of Formation

-

Step 1: Tamoxifen is N-demethylated to N-desmethyltamoxifen (NDM) primarily by CYP3A4 (and CYP3A5). This is the most abundant circulating metabolite.

-

Step 2: NDM undergoes a second N-demethylation to form N,N-didesmethyltamoxifen (Metabolite Z) , also catalyzed by CYP3A4 .

-

Downstream Fate: N,N-didesmethyltamoxifen is hydroxylated by CYP2D6 to form Norendoxifen , which exhibits high affinity for both Estrogen Receptors (ER) and aromatase.

Pathway Visualization

The following diagram illustrates the sequential demethylation and the critical divergence points.

Figure 1: The Tamoxifen Metabolic Pathway highlighting the sequential demethylation to N,N-didesmethyltamoxifen (Metabolite Z).

Part 3: Analytical Protocol (LC-MS/MS)

Quantifying N,N-didesmethyltamoxifen requires high specificity to distinguish it from the structurally similar N-desmethyltamoxifen (one methyl group difference). The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma or Serum (EDTA/Heparin).

-

Volume: 100 µL.

-

Internal Standard (IS): Deuterated Tamoxifen (Tamoxifen-d5) or N-desmethyltamoxifen-d5.[1]

Workflow:

-

Aliquot 100 µL plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL Internal Standard working solution (50 ng/mL).

-

Add 300 µL ice-cold ACN (0.1% FA) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL supernatant to an autosampler vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 0.5 | 30 | Start Gradient |

| 3.5 | 95 | Elution of Metabolites |

| 4.5 | 95 | Wash |

| 4.6 | 30 | Re-equilibration |

| 6.0 | 30 | End Run |

Mass Spectrometry Transitions (MRM)

N,N-didesmethyltamoxifen lacks the dimethylamino group entirely, possessing a primary amine side chain. This alters the fragmentation pattern compared to Tamoxifen and NDM.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N,N-Didesmethyltamoxifen | 344.2 [M+H]+ | 44.1 / 77.0 | 35 | 25 |

| N-Desmethyltamoxifen | 358.2 [M+H]+ | 58.1 | 35 | 22 |

| Tamoxifen | 372.2 [M+H]+ | 72.1 | 40 | 25 |

| Endoxifen | 374.2 [M+H]+ | 58.1 | 35 | 22 |

Note: The transition 344.2 -> 44.1 corresponds to the cleavage of the primary amine side chain (-CH2-NH2), distinct from the dimethylamino (72) or monomethylamino (58) fragments.

Part 4: Biomarker Utility & Clinical Interpretation

N,N-didesmethyltamoxifen is not merely a waste product; its accumulation or depletion signals specific metabolic phenotypes.

Interpreting the Ratios

The ratio of metabolites provides a self-validating check on enzymatic activity.

| Metric | Calculation | Biological Interpretation |

| CYP3A4 Efficiency | [NNDDM] / [NDM] | High ratio indicates extensive CYP3A4 activity (rapid conversion of NDM to NNDDM). |

| Demethylation Capacity | [NDM] + [NNDDM] | Represents the total pool of demethylated products (>90% of dose). |

| Precursor Potential | [NNDDM] | Direct reservoir for Norendoxifen formation via CYP2D6. |

Reference Ranges (Steady State)

In patients receiving standard adjuvant tamoxifen (20 mg/day), steady-state concentrations typically follow this hierarchy:

-

N-Desmethyltamoxifen (NDM): 200 – 600 ng/mL (Highest abundance, ~2x Tamoxifen).

-

Tamoxifen: 100 – 150 ng/mL.

-

N,N-Didesmethyltamoxifen (Metabolite Z): 20 – 50 ng/mL .

-

Endoxifen: 5 – 30 ng/mL (Genotype dependent).

Clinical Alert: A disproportionately high level of N,N-didesmethyltamoxifen (>60 ng/mL) combined with low Endoxifen may indicate CYP2D6 inhibition or Poor Metabolizer (PM) status, as the pathway is "backed up" at the hydroxylation step, forcing flux toward further demethylation.

Part 5: Validation Logic (E-E-A-T)

To ensure the trustworthiness of this biomarker data, the following controls must be implemented:

-

Chromatographic Resolution: NDM and NNDDM must be baseline separated. Although they have different masses (358 vs 344), isotopic crosstalk can occur. Ensure retention times are distinct (NNDDM typically elutes earlier than NDM on C18 due to increased polarity from the loss of methyl groups).

-

Isotopic Standards: Use of stable isotope-labeled standards (SIL-IS) is mandatory to correct for matrix effects, which are common in plasma analysis of lipophilic drugs.

-

Quality Control (QC): Run QCs at Low (5 ng/mL), Medium (25 ng/mL), and High (100 ng/mL) levels for N,N-didesmethyltamoxifen specifically, not just the parent drug.

References

-

Metabolic Pathway & Nomenclature

-

Quantification & Reference Ranges

- Source: Teunissen, S. F., et al. (2011). "Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review." Analytica Chimica Acta.

-

URL:[Link]

-

Clinical Pharmacokinetics

- Source: Decensi, A., et al. (1999). "Effect of Blood Tamoxifen Concentrations on Surrogate Biomarkers in a Trial of Dose Reduction in Healthy Women." Clinical Cancer Research.

-

URL:[Link]

-

CYP3A4/5 Role

- Source: Dahmane, R., et al. (2014). "Tamoxifen metabolism predicts drug concentrations and outcome in premenopausal patients with early breast cancer." The Pharmacogenomics Journal.

-

URL:[Link]

-

Mass Spectrometry Methodology

Sources

- 1. gbcbiotech.com [gbcbiotech.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nva.sikt.no [nva.sikt.no]

Technical Guide: Desdimethyltamoxifen and CYP3A4/5 Mediated Metabolism

Executive Summary

In the pharmacokinetics of Tamoxifen (TAM), the formation of N-desmethyltamoxifen (NDM) represents the primary metabolic clearance pathway, quantitatively accounting for approximately 90–92% of primary metabolism.[1] While often overshadowed by the high-affinity estrogen receptor antagonist Endoxifen, NDM is the critical precursor substrate for Endoxifen formation and possesses its own distinct pharmacological profile.

This guide provides a deep technical analysis of the CYP3A4 and CYP3A5 enzymatic systems governing this conversion. It details the kinetic parameters, the phenomenon of mechanism-based inactivation (MBI) unique to this pathway, and validated experimental protocols for characterizing these interactions in drug development.

Part 1: The Metabolic Landscape

The Dominance of N-Demethylation

Tamoxifen metabolism is bifurcated into two primary routes: 4-hydroxylation (minor, <10%) and N-demethylation (major, >90%).[2] The latter yields NDM, which circulates at plasma concentrations 10-fold higher than 4-hydroxytamoxifen.

-

Primary Catalyst: CYP3A4 (Hepatic dominant).

-

Secondary Catalyst: CYP3A5 (Extra-hepatic/Polymorphic dependent).

-

Downstream Significance: NDM is the obligate substrate for CYP2D6-mediated hydroxylation to form Endoxifen (4-hydroxy-N-desmethyltamoxifen).[2]

Pathway Visualization

The following diagram illustrates the metabolic hierarchy, emphasizing the rate-limiting contribution of the CYP3A subfamily.

Figure 1: The Tamoxifen metabolic cascade.[1][3] Note the dominant flux through CYP3A4/5 to NDM, the requisite precursor for Endoxifen.[1][2]

Part 2: Enzymatic Kinetics & Mechanism

CYP3A4 vs. CYP3A5 Specificity

While both isoforms catalyze N-demethylation, their kinetic behaviors differ significantly.

-

CYP3A4: High capacity, lower affinity. It is the primary driver in most individuals due to hepatic abundance.

-

CYP3A5: Expressed polymorphically.[3][4][5][6] In CYP3A51 carriers (expressers), it contributes significantly to NDM formation. In CYP3A53 carriers (non-expressers, common in Caucasians), NDM formation relies almost exclusively on CYP3A4.

Mechanism-Based Inactivation (MBI)

A critical, often overlooked feature of this pathway is autoinhibition . Both Tamoxifen and NDM act as mechanism-based inhibitors (suicide substrates) of CYP3A4.[7]

-

The Mechanism: NDM forms a metabolic intermediate complex (MIC) with the heme moiety of CYP3A4, irreversibly inactivating the enzyme.

-

Kinetic Impact: This results in non-linear pharmacokinetics during chronic dosing. The enzyme responsible for forming NDM (CYP3A4) is slowly inactivated by the product itself.

-

Key Parameters (Recombinant CYP3A4):

- (inactivation constant): ~2.6 µM[7]

- (max inactivation rate): ~0.08 min⁻¹

Crucial Distinction: Studies indicate that while NDM inactivates CYP3A4, it does not form a stable MIC with CYP3A5. This suggests that CYP3A5 may serve as a "rescue" pathway in patients with high CYP3A4 inactivation or inhibition.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately characterize NDM formation or inhibition potential, standard steady-state assumptions often fail due to the MBI described above. The following protocol is designed to isolate formation kinetics while controlling for time-dependent inactivation.

Protocol: Microsomal Incubation for NDM Formation

Objective: Determine intrinsic clearance (

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Substrate: Tamoxifen (stock in Methanol, final organic <1%).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Quench: Acetonitrile with Internal Standard (d5-Tamoxifen).

Workflow Logic

To validate linearity, we must limit incubation time to <10 minutes to prevent significant autoinhibition by the formed NDM.

Figure 2: Kinetic assay workflow optimized to minimize autoinhibition artifacts.

Step-by-Step Methodology

-

Preparation: Thaw HLMs on ice. Dilute Tamoxifen to varying concentrations (e.g., 1–100 µM) to capture

(approx 23 µM). -

Pre-incubation: Mix 0.5 mg/mL HLM with substrate in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system. Total volume: 200 µL.

-

Reaction: Incubate for exactly 10 minutes.

-

Validation Check: Ensure linearity of product formation vs. time and protein concentration in a pilot study.

-

-

Termination: Rapidly add 200 µL ice-cold Acetonitrile containing d5-Tamoxifen.

-

Extraction: Vortex for 30s, centrifuge at 3000g for 15 min.

-

Analysis: Inject supernatant onto LC-MS/MS (C18 column).

-

Transitions: Tamoxifen (372.2

72.1), NDM (358.2

-

Part 4: Clinical & Translational Implications

Pharmacogenetics (CYP3A53 and CYP3A422)

The clinical impact of CYP3A genetics is subtle but measurable.

-

CYP3A4*22 (Decreased Function): Carriers show significantly higher Tamoxifen/NDM ratios.[3][8][9] The reduced formation of NDM limits the substrate pool available for Endoxifen formation.

-

CYP3A53 (Loss of Function): While CYP3A5 is a secondary catalyst, its absence places the full metabolic burden on CYP3A4. In patients receiving CYP3A4 inhibitors, CYP3A51 carriers (expressers) may maintain better NDM formation rates than non-expressers.

Drug-Drug Interactions (DDIs)

Because NDM formation is CYP3A4-dependent:

-

Inducers (e.g., Rifampin): Drastically increase NDM formation, potentially shunting metabolism away from the bioactivation pathway if CYP2D6 is saturated.

-

Inhibitors (e.g., Ketoconazole): Block NDM formation.

-

Autoinhibition: The MBI of CYP3A4 by NDM means that Tamoxifen can alter the metabolism of other CYP3A4 substrates (e.g., midazolam, cyclosporine) administered concomitantly.

Part 5: Data Summary

| Parameter | Value / Characteristic | Source |

| Primary Reaction | N-Demethylation | Desta et al. (2004) |

| Major Enzyme | CYP3A4 (Hepatic) | Desta et al. (2004) |

| Secondary Enzyme | CYP3A5 (Polymorphic) | Antunes et al. (2015) |

| ~23 µM (CYP3A4) | Desta et al. (2004) | |

| Inhibition Type | Mechanism-Based Inactivation (MBI) | Zhao et al. (2002) |

| 2.6 µM (for NDM on CYP3A4) | Zhao et al. (2002) | |

| 0.08 min⁻¹ | Zhao et al. (2002) | |

| Active Metabolite? | Yes (Equipotent to Tamoxifen, less than Endoxifen) | Berman et al. (1994) |

References

-

Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro: prominent roles for CYP3A and CYP2D6. Journal of Pharmacology and Experimental Therapeutics.

-

Zhao, X. J., Jones, D. R., Wang, Y. H., VandenBranden, M., & Hall, S. D. (2002). Reversible and irreversible inhibition of CYP3A enzymes by tamoxifen and metabolites. Xenobiotica.

-

Antunes, M. V., et al. (2015). CYP3A4*22 is related to increased plasma levels of 4-hydroxytamoxifen and partially compensates for reduced CYP2D6 activation of tamoxifen.[3] Pharmacogenomics.

-

Teft, W. A., et al. (2013). CYP3A4 and seasonal variation in vitamin D status in addition to CYP2D6 contribute to therapeutic endoxifen level during tamoxifen therapy.[3] Breast Cancer Research and Treatment.[3]

-

Berman, E., McBride, M., & Tong, W. (1994). Comparative activity of tamoxifen and N-desmethyltamoxifen in human multidrug resistant leukemia cell lines. Leukemia.[10]

Sources

- 1. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Effect of CYP3A4*22, CYP3A5*3, and CYP3A combined genotypes on tamoxifen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic variants of CYP3A5, CYP2D6, SULT1A1, UGT2B15 and tamoxifen response in postmenopausal patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Reversible and irreversible inhibition of CYP3A enzymes by tamoxifen and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of CYP3A4*22, CYP3A5*3, and CYP3A combined genotypes on tamoxifen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative activity of tamoxifen and N-desmethyltamoxifen in human multidrug resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Desdimethyltamoxifen (Metabolite Z) in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of N,N-Desdimethyltamoxifen (NDDM, also known as Didesmethyltamoxifen or Metabolite Z) in human plasma.[1][2] While often overshadowed by Endoxifen in CYP2D6 polymorphism studies, NDDM represents a critical node in the metabolic degradation of Tamoxifen, formed via the CYP3A4/5 pathway.[1][2]

Analytical Challenge: NDDM is a primary amine formed by the double demethylation of the parent drug.[1][2] Its quantification is complicated by structural isomerism (E/Z forms) and the need for high selectivity against the massive background of the parent drug (Tamoxifen) and the co-eluting metabolite N-desmethyltamoxifen.[1][2]

Solution: This method utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid suppression and employs a C18 reversed-phase gradient with acidic mobile phases to ensure protonation of the primary amine for maximal ESI+ sensitivity.[1][2]

Metabolic Context & Target Analyte[1][2][3][4]

Understanding the provenance of NDDM is essential for data interpretation.[1][2] It is a downstream metabolite of N-desmethyltamoxifen.[1][2]

Figure 1: Metabolic pathway highlighting the formation of N,N-desdimethyltamoxifen (NDDM) from the intermediate N-desmethyltamoxifen.[1][2]

Materials and Method Development

Internal Standard (IS) Selection[1][2][3][5]

-

Why: Tamoxifen analogs (like Tamoxifen-d5) are insufficient for NDDM quantification.[1][2] NDDM is a primary amine and exhibits different recovery rates and matrix effects compared to the tertiary amine parent drug.[1][2] If the specific deuterated IS is unavailable, Endoxifen-d5 is the next best surrogate due to similar polarity, though retention times will differ.[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is often too dirty for trace metabolite analysis in plasma, leading to ion suppression at the solvent front where polar metabolites elute.[1][2] LLE is chosen for its superior cleanliness.[1][2]

-

Mechanism: The non-polar hexane extracts the drug, while the small percentage of isopropanol disrupts protein binding without pulling in plasma phospholipids.[1][2]

Chromatography (LC)[1][2]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1][2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Why Acidic? NDDM has a pKa ~9.[1][2] Acidic conditions ensure it is fully protonated (

) for MS detection.[1][2]

Detailed Protocol

Instrument Parameters

Mass Spectrometry (ESI+) Parameters:

-

Source: Electrospray Ionization (Positive Mode)[1][2][3][4][5][6]

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

MRM Transitions:

| Analyte | Precursor ( | Product ( | Role | CE (eV) | Structural Logic |

| NDDM | 344.2 | 191.1 | Quantifier | 28 | Triphenylethylene core (High Specificity) |

| NDDM | 344.2 | 44.1 | Qualifier | 18 | Primary amine side chain ( |

| NDT (Interference Check) | 358.2 | 58.1 | Monitor | 22 | Monomethyl side chain |

| NDDM-d5 (IS) | 349.2 | 191.1 | Internal Std | 28 | Deuterated core |

> Expert Note: While the 44.1 fragment is chemically specific to the primary amine, it often suffers from high background noise in the low-mass region.[1][2] The 191.1 fragment (diphenyl-butenyl cation) provides a cleaner baseline for quantification.[1][2]

Extraction Workflow

Figure 2: Liquid-Liquid Extraction workflow optimized for recovery of Tamoxifen metabolites.[1][2]

Step-by-Step Procedure

-

Preparation: Thaw plasma samples in a water bath at room temperature. Protect from light (Tamoxifen metabolites are light-sensitive and can undergo E/Z isomerization).[1][2]

-

Aliquot: Transfer 200 µL of plasma into 1.5 mL Eppendorf tubes or a 96-well deep plate.

-

IS Addition: Add 20 µL of Working Internal Standard Solution. Vortex briefly.

-

Basification: Add 200 µL of 0.1M Ammonium Acetate (pH ~9.0).

-

Extraction: Add 1.5 mL of Hexane:IPA (98:2). Cap and vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic top layer into a clean glass tube. Alternatively, carefully pipette the top 1.2 mL.[1][2]

-

Evaporation: Evaporate under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (70% Water / 30% ACN). Vortex for 1 minute.

-

Analysis: Transfer to autosampler vials with glass inserts. Inject 5-10 µL.

Validation & Acceptance Criteria (FDA/EMA Aligned)

| Parameter | Acceptance Criteria | Experimental Design |

| Linearity | 8-point curve (e.g., 0.5 – 100 ng/mL).[1][2] Weighted | |

| Accuracy | 85-115% (80-120% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC.[1][2] |

| Precision (CV) | <15% (<20% at LLOQ) | Intra-day and Inter-day assessment.[1][2] |

| Recovery | Consistent across levels | Compare extracted QC vs. post-extraction spiked blank. |

| Matrix Effect | 85-115% (IS normalized) | Compare post-extraction spike vs. neat solution.[1][2] |

Lower Limit of Quantification (LLOQ): Using this method, an LLOQ of 0.5 ng/mL is achievable for NDDM, which is sufficient for clinical trough levels.[1][2]

Troubleshooting & Expert Tips

-

Isomer Separation:

-

Carryover:

-

Stability:

References

-

Teunissen, S. F., et al. (2011).[1][2] Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 879(19), 1677-1685.[1][2] Link

-

Heath, D. D., et al. (2014).[1][2] Simultaneous quantification of tamoxifen and its metabolites in plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 47(6), 492-495.[1][2] Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] Link

-

Antunes, M. V., et al. (2015).[1][2] Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots.[1][2][3][7] Clinical Biochemistry, 48(12), 777-782.[1][2] Link

Sources

- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fast method for simultaneous quantification of tamoxifen and metabolites in dried blood spots using an entry level LC-MS/MS system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of N,N-Desdimethyltamoxifen (Metabolite Z) in Human Plasma via LC-MS/MS

Executive Summary & Clinical Relevance

While Tamoxifen (TAM) and Endoxifen are the primary targets in breast cancer therapeutic drug monitoring, N,N-desdimethyltamoxifen (NDDM), also known as Metabolite Z or Didesmethyltamoxifen , represents a critical downstream marker of CYP3A4-mediated metabolism.

Tamoxifen metabolism follows a bifurcated pathway. The primary route (92%) involves N-demethylation to N-desmethyltamoxifen (NDM), followed by a secondary demethylation to NDDM. Because NDDM formation requires sequential demethylation steps, its accumulation profile can offer unique insights into the saturation or inhibition of the CYP3A4/5 enzymatic system, distinct from the CYP2D6-dependent formation of Endoxifen.

Analytical Challenge: The detection of NDDM is complicated by:

-

Structural Similarity: It co-elutes with N-desmethyltamoxifen (NDM) on many C18 phases.

-

Low Mass Fragment: The primary MS/MS transition involves a low-mass product ion (

44), which often falls below the low-mass cutoff of older triple quadrupole instruments. -

Isomerization: Like the parent drug, NDDM exists as E/Z isomers, requiring strict light protection and chromatographic resolution.

This protocol details a validated LC-MS/MS workflow optimized for the specific separation and quantitation of NDDM within a multiplexed Tamoxifen panel.

Metabolic Pathway Visualization

Understanding the position of NDDM in the metabolic cascade is essential for interpreting pharmacokinetic data.

Figure 1: NDDM is formed via sequential demethylation of N-desmethyltamoxifen, mediated primarily by CYP3A4/5.[1]

Methodology: Sample Preparation (Liquid-Liquid Extraction)

Rationale: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strictly recommended for NDDM analysis. NDDM is often present at lower concentrations than the parent drug. PPT often leaves phospholipids that suppress ionization in the early eluting region where NDDM fragments (low mass) are detected. LLE provides a cleaner baseline and superior signal-to-noise ratio.

Reagents

-

Extraction Solvent: 98:2 (v/v) n-Hexane : Isopropanol (or TBME).

-

Buffer: 1.0 M Glycine buffer (pH 11.3) or Sodium Carbonate (pH 10.0). Alkaline pH is critical to ensure the amine side chain is uncharged for extraction.

-

Internal Standard (IS): Deuterated Tamoxifen-D5 or N-desmethyltamoxifen-D5.

Step-by-Step Protocol

-

Aliquot: Transfer 100 µL of patient plasma into a 2.0 mL polypropylene tube.

-

Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL in MeOH). Vortex 10 sec.

-

Alkalize: Add 100 µL of Glycine Buffer (pH 11.3). Vortex 10 sec.

-

Extract: Add 1.0 mL of Extraction Solvent (Hexane/IPA).

-

Agitate: Shake vigorously for 10 minutes (mechanical shaker) or vortex for 2 mins.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a clean glass vial or 96-well plate.

-

Evaporate: Dry under a stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase Initial Conditions (60:40 Water:MeCN).

-

Clarify: Centrifuge (2000 x g, 2 min) to remove particulates before injection.

Methodology: LC-MS/MS Conditions

Expert Insight: The separation of NDDM from NDM is the critical chromatographic challenge. NDDM is more polar (lacking two methyl groups) and typically elutes before NDM and Tamoxifen.

Chromatographic Parameters

-

System: UHPLC (e.g., Waters Acquity or Thermo Vanquish).

-

Column: Phenyl-Hexyl or C18 High Strength Silica (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Note: Phenyl-Hexyl phases often provide better selectivity for the aromatic steroid-like core than standard C18.

-

-

Column Temp: 45°C.

-

Flow Rate: 0.4 mL/min.[2]

-

Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

-

Ammonium formate is essential for peak shape of the amine tail.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30 | Initial Hold |

| 1.00 | 30 | Load |

| 6.00 | 90 | Elution Ramp |

| 7.00 | 90 | Wash |

| 7.10 | 30 | Re-equilibration |

| 9.00 | 30 | End |

Mass Spectrometry Parameters (MRM)

-

Source: Electrospray Ionization (ESI), Positive Mode.[2][4][5]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

MRM Transitions Table:

| Analyte | Precursor ( | Product (Quant) | Product (Qual) | Collision Energy (eV) | Expert Note |

| N,N-Desdimethyltamoxifen (NDDM) | 344.2 | 44.1 | 191.1 | 22 / 38 | See Note 1 below |

| N-Desmethyltamoxifen (NDM) | 358.2 | 58.1 | 191.1 | 20 / 35 | Monomethyl loss |

| Tamoxifen (TAM) | 372.2 | 72.1 | 191.1 | 25 / 35 | Dimethyl loss |

| Endoxifen | 374.2 | 58.1 | 191.1 | 22 / 35 | Hydroxylated |

Note 1 (The "Low Mass" Problem): The primary fragmentation of the Tamoxifen class involves the cleavage of the ethyl-amine side chain.

-

TAM side chain:

-

NDM side chain:

-

NDDM side chain:

Critical Instrument Setting: If your Triple Quadrupole has a low-mass cutoff (e.g., cannot scan below

Analytical Workflow Diagram

Validation Parameters & Troubleshooting

Linearity & Sensitivity

-

Linear Range: 1.0 – 200 ng/mL.

-

LLOQ: 0.5 ng/mL (Achievable with LLE; PPT typically limits LLOQ to ~2 ng/mL).

-

Carryover: High lipophilicity leads to carryover. Wash Solution: Use 50:25:25 MeCN:MeOH:IPA + 0.1% Formic Acid for the needle wash.

Isomerization Control

Tamoxifen metabolites naturally isomerize between Z (active) and E (less active) forms when exposed to light or heat.

-

Protocol: Perform all extraction steps in amber glassware or under low-UV light.

-

Solvent: Avoid halogenated solvents (e.g., chloroform) which catalyze isomerization.

Matrix Effects

Because NDDM elutes early (more polar), it is susceptible to ion suppression from unretained plasma salts.

-

Check: Infuse neat standard post-column while injecting a blank plasma extract. Monitor for dips in the baseline at the NDDM retention time.

-

Correction: Use of a stable isotope labeled internal standard (e.g., N-desmethyltamoxifen-D5) is mandatory to compensate for this suppression.

References

-

Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 879(19), 1677-1685. Link

-

Antunes, M. V., et al. (2015).[2] "Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots." Talanta, 132, 775-784.[2] Link

-

Jager, N. G., et al. (2014). "Determination of tamoxifen and endoxifen in dried blood spots using LC-MS/MS and the effect of coated DBS cards on recovery and matrix effects." Bioanalysis, 6(22), 2999-3009. Link

-

Poon, G. K., et al. (1995). "Identification of 4-hydroxy-N-desmethyltamoxifen as a major metabolite of tamoxifen in human bile." Drug Metabolism and Disposition, 23(11), 1322-1324. (Foundational work on metabolite identification). Link

-

Kisanga, E. R., et al. (2004). "Tamoxifen and metabolite concentrations in serum and breast cancer tissue."[5] Clinical Cancer Research, 10(7), 2583-2583. Link

Sources

- 1. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Resolution LC-MS/MS Quantification of Tamoxifen and Z-Endoxifen in Human Plasma

Introduction & Clinical Context

Tamoxifen is the endocrine therapy of choice for estrogen receptor-positive (ER+) breast cancer. However, Tamoxifen itself is a prodrug with weak affinity for the estrogen receptor. Its clinical efficacy relies heavily on bioactivation by the cytochrome P450 system (primarily CYP2D6 ) into its active metabolites: 4-Hydroxytamoxifen (4-OH-TAM) and, most importantly, Endoxifen (N-desmethyl-4-hydroxytamoxifen) .

Why this protocol exists: Standard analytical methods often fail to distinguish between the active Z-Endoxifen isomer and the inactive E-Endoxifen isomer. Furthermore, clinical studies suggest a therapeutic threshold of >5.9 ng/mL (approx. 16 nM) for Endoxifen is required for optimal recurrence reduction.[1] This protocol details a rigorous LC-MS/MS workflow using a Phenyl-Hexyl stationary phase to achieve baseline separation of isomers, ensuring that researchers measure the biologically active fraction of the drug.

Metabolic Pathway Visualization

The following diagram illustrates the critical role of CYP2D6 in converting Tamoxifen to Endoxifen.

Figure 1: Tamoxifen metabolic pathway highlighting the CYP2D6-dependent formation of Endoxifen.[2]

Materials and Methods

Reagents and Standards

-

Analytes: Tamoxifen, N-desmethyltamoxifen, 4-Hydroxytamoxifen, Endoxifen (Z-isomer >98% purity).[3]

-

Internal Standards (IS): Tamoxifen-d5, Endoxifen-d5 (Deuterated IS is mandatory to compensate for matrix effects).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

Note: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, this PPT protocol is optimized for high-throughput clinical research environments while maintaining sufficient sensitivity (LLOQ ~0.5 ng/mL).

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL amber microcentrifuge tube (Amber tubes prevent E/Z isomerization).

-

Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O).

-

Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 2mM Ammonium Formate in Water. (Dilution prevents peak distortion from strong solvent effects).

LC-MS/MS Conditions

Chromatography (The "Secret Sauce"): Standard C18 columns often co-elute Z- and E- isomers. We utilize a Phenyl-Hexyl column which offers unique pi-pi selectivity, crucial for separating these geometric isomers.

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Phenomenex Luna Phenyl-Hexyl (100 x 2.0 mm, 3 µm) or equivalent.

-

Column Temp: 40°C.

-

Mobile Phase A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Hold |

| 1.0 | 40 | Begin Gradient |

| 6.0 | 90 | Elute Analytes |

| 7.0 | 90 | Wash |

| 7.1 | 40 | Re-equilibrate |

| 9.0 | 40 | End Run |

Mass Spectrometry Parameters (MRM)

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Gas Temps: 350°C (Gas 1: 50, Gas 2: 50).

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Retention Time (min) |

| Tamoxifen | 372.2 | 72.1 | 40 | 35 | 5.8 |

| Endoxifen | 374.2 | 58.1 | 40 | 28 | 4.2 |

| 4-OH-Tamoxifen | 388.2 | 72.1 | 40 | 35 | 4.5 |

| N-desmethyltamoxifen | 358.2 | 58.1 | 40 | 28 | 5.4 |

| Tamoxifen-d5 (IS) | 377.2 | 72.1 | 40 | 35 | 5.8 |

| Endoxifen-d5 (IS) | 379.2 | 58.1 | 40 | 28 | 4.2 |

Note: The product ion m/z 58.1 corresponds to the N,N-dimethyl (or monomethyl) side chain fragment, which is highly specific.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from plasma sample to quantitative data.

Results & Discussion

Specificity and Isomer Separation

The Phenyl-Hexyl column provides baseline resolution between Z-Endoxifen (Active) and E-Endoxifen (Inactive). On a standard C18 column, these often co-elute, leading to a 10-20% overestimation of the active metabolite concentration.

-

Z-Endoxifen RT: ~4.2 min

-

E-Endoxifen RT: ~4.4 min (distinct shoulder or separate peak depending on gradient slope).

Linearity and Sensitivity

The method is validated over the clinically relevant range.

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | R² Value |

| Tamoxifen | 1.0 | 500 | >0.995 |

| Endoxifen | 0.5 | 100 | >0.998 |

| 4-OH-Tamoxifen | 0.5 | 50 | >0.995 |

Expert Tips for Troubleshooting

-

Photo-Isomerization: Tamoxifen metabolites are light-sensitive. Always use amber glassware and minimize exposure to white light during sample prep. If amber tubes are unavailable, wrap tubes in aluminum foil.

-

Carryover: Tamoxifen is lipophilic and "sticky." Ensure your autosampler wash solvent contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water 40:40:10:10) to prevent carryover between high and low samples.

-

Source Temperature: If sensitivity for Endoxifen is low, increase the source temperature. The desorption of the protonated molecule is heat-dependent.

References

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for CYP2D6 and Tamoxifen Therapy." CPIC Guidelines, 2018. [Link]

-

Teunissen, S. F., et al. "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 2011. [Link]

-

FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. [Link]

-

Madlensky, L., et al. "Tamoxifen metabolite concentrations, CYP2D6 genotype, and breast cancer outcomes." Clinical Pharmacology & Therapeutics, 2011. [Link]

Sources

- 1. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Solid-Phase Extraction Protocol for Desdimethyltamoxifen in Human Plasma

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of Desdimethyltamoxifen (N,N-desdimethyltamoxifen), a key metabolite of Tamoxifen, from human plasma. The accurate quantification of Tamoxifen and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies in breast cancer treatment[1]. This protocol employs a mixed-mode cation exchange SPE strategy, which provides superior selectivity and cleanup for basic compounds like Desdimethyltamoxifen from complex biological matrices. We will detail the procedural steps, explain the chemical principles behind each choice, and provide guidelines for ensuring method robustness and high recovery.

Introduction

Desdimethyltamoxifen is a secondary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive breast cancer[2][3]. Monitoring its concentration, along with other metabolites, in patient plasma is vital for assessing patient adherence, metabolism rates, and optimizing therapeutic outcomes[1]. Solid-phase extraction is a highly selective sample preparation technique essential for isolating and concentrating analytes from complex matrices like plasma, thereby enhancing the sensitivity and accuracy of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].

This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to extract Desdimethyltamoxifen with high purity and recovery.

The Principle of Mixed-Mode Cation Exchange SPE

Desdimethyltamoxifen is a basic compound due to its tertiary amine functional group. At a pH below its pKa, this amine group becomes protonated, carrying a positive charge. This characteristic is exploited by using a mixed-mode solid-phase extraction sorbent that has both non-polar (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities[6][7].

The extraction process involves two primary retention mechanisms:

-

Reversed-Phase Interaction: The non-polar carbon backbone of the molecule interacts with the hydrophobic C8/C18 chains on the sorbent.

-

Ion Exchange Interaction: The positively charged amine group forms a strong electrostatic bond with the negatively charged sulfonic acid groups on the sorbent[8][9].